ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a p-tolyl group and at position 4 with a piperazine ring modified by an ethyl carboxylate moiety. This structure combines the rigidity of the pyrazolo[3,4-d]pyrimidine scaffold with the flexibility of the piperazine-carboxylate group, making it a versatile candidate for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-19(26)24-10-8-23(9-11-24)17-16-12-22-25(18(16)21-13-20-17)15-6-4-14(2)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHSZBDEFWPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction is carried out in an ice bath at 0–5°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation in cancer cells. Inhibiting these kinases can lead to reduced proliferation of tumor cells, making this compound a candidate for cancer therapeutics .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity by inhibiting bacterial enzymes essential for cell wall synthesis. This makes it a potential candidate for developing new antibiotics to combat resistant strains of bacteria . Its mechanism of action likely involves interaction with specific molecular targets within microbial cells.
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory properties. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. These reactions may include condensation with piperazine and subsequent functional group modifications . The general synthetic pathway can be outlined as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Piperazine, Pyrazolo derivative |
| 2 | Functionalization | Ethoxymethylene malononitrile |
| 3 | Purification | Recrystallization |
Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques such as:
Mechanism of Action
The mechanism of action of ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate with structurally related analogs, focusing on substituent variations and their implications for physicochemical properties and biological activity.
Core Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound 2 (4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine): Shares the p-tolyl group but replaces the piperazine-carboxylate with an imino group at position 3.
- Compound 3 ((1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine) : Features a hydrazine group at position 4. While hydrazine enhances reactivity for further derivatization, it introduces instability under acidic or oxidative conditions, a drawback mitigated in the target compound by the stable piperazine-carboxylate linkage .
Piperazine-Modified Analogs
- 4-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-(2-phenylethyl)piperazine-2,6-dione : Replaces the ethyl carboxylate with a 2,6-dione group. The dione increases hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to enzymatic reduction .
- Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate : Substitutes p-tolyl with 4-chlorophenyl. The electron-withdrawing chlorine enhances lipophilicity but may reduce π-π stacking interactions in target binding compared to the electron-donating p-tolyl group .
Hydrazineyl and Thio-Linked Derivatives
- 5g (4-(2-(2,6-Dichlorobenzylidene)hydrazineyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine): Incorporates a dichlorobenzylidene-hydrazineyl group.
- 2u (2-((1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole) : Features a thio-linked benzo[d]oxazole. The sulfur atom enhances metal-binding capacity but introduces metabolic liabilities (e.g., oxidation to sulfoxides) absent in the carboxylate-containing target compound .
Piperazine-Carboxylate Variants
- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate : Substitutes the pyrazolo[3,4-d]pyrimidine core with a nitrobenzene group. The nitro group increases electron deficiency, altering electronic properties and reducing stability under reductive conditions compared to the aromatic pyrazolopyrimidine system .
- 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine: Lacks the carboxylate group, relying on a methylbenzyl-piperazine substituent.
Research Findings and Implications
- Solubility: The ethyl carboxylate in the target compound improves aqueous solubility (predicted logP ~2.5) compared to analogs with non-ionizable groups (e.g., Compound 2, logP ~3.8) .
- Metabolic Stability : Piperazine-carboxylate derivatives exhibit slower hepatic clearance in vitro compared to hydrazine or thio-linked analogs, as carboxylates resist CYP450-mediated oxidation .
- Biological Activity : In kinase inhibition assays, the target compound shows IC50 values <100 nM for IGF-1R, outperforming 4-chlorophenyl analogs (IC50 ~250 nM) due to optimal p-tolyl π-stacking .
Biological Activity
Ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the piperazine moiety. The synthetic pathway generally includes:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution or coupling reactions.
- Carboxylation : The ethyl carboxylate group is added to complete the structure.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression. For instance:
- Inhibition of Eukaryotic Protein Kinases : this compound has shown potential as an inhibitor of protein kinases that are crucial in cancer cell proliferation. Studies have demonstrated that compounds with similar scaffolds can inhibit cancer cell lines such as MCF-7 and A549 with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl derivative | MCF-7 | 1.74 |
| Parent compound | A549 | 2.10 |
Antiviral Activity
Recent studies have also evaluated the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as Herpes Simplex Virus type 1 (HSV-1). The compound exhibited antiviral activity with effective concentrations significantly lower than those required for traditional antiviral agents .
Antimicrobial Properties
The compound has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections, particularly in immunocompromised patients .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, supporting its development as a potential therapeutic agent.
- Antiviral Research : Clinical evaluations indicated that derivatives of this compound could serve as lead compounds for developing new antiviral therapies.
- Antimicrobial Development : Laboratory tests confirmed significant antibacterial activity, paving the way for further exploration in clinical settings.
Q & A
Q. Key discrepancies and solutions :
- Bioavailability : Low oral bioavailability (<20% in rodents) due to poor solubility. Use nanoparticle formulations (e.g., PEG-PLGA) or co-solvents (Cremophor EL) to enhance absorption .
- Metabolic stability : Rapid hepatic clearance (t½ <1 hr) via CYP3A4. Introduce deuterium at labile positions (e.g., piperazine CH₂ groups) to slow metabolism .
- Tissue distribution : High plasma protein binding (>90%) limits tumor penetration. Monitor free fraction via equilibrium dialysis and adjust dosing intervals .
What computational tools predict off-target interactions and toxicity?
Q. Methodologies include :
- Chemoproteomics : Use thermal shift assays (TSA) to identify non-kinase targets (e.g., HSP90, PDEs).
- Toxicity prediction : Apply ProTox-II or ADMET Predictor™ for hepatotoxicity, mutagenicity, and cardiotoxicity risks.
- Machine learning models : Train on kinase inhibitor datasets to prioritize scaffolds with low polypharmacology .
How are structural analogs used to validate mechanism of action (MoA)?
Comparative studies involve:
- Isozyme selectivity : Test analogs lacking the piperazine moiety (e.g., ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzoate) to isolate kinase vs. non-kinase effects .
- Rescue experiments : Overexpress target kinases (e.g., EGFR, Src) in cell lines to reverse growth inhibition.
- Photoaffinity labeling : Incorporate a diazirine group into the analog to crosslink and identify binding partners via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
